molecular formula C24H24BrNO2 B11549585 3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone

Cat. No.: B11549585
M. Wt: 438.4 g/mol
InChI Key: DHGGERTVBWWLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone backbone substituted with three distinct aromatic rings: a 4-bromoanilino group, a 4-ethylphenyl group, and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The subsequent steps involve the introduction of the 4-bromoanilino, 4-ethylphenyl, and 4-methoxyphenyl groups through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong nucleophiles.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated precursors and strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-bromoanilino group may enhance binding affinity to specific targets, while the 4-methoxyphenyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone
  • 3-(4-Fluoroanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone
  • 3-(4-Methylanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone

Uniqueness

3-(4-Bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-propanone is unique due to the presence of the 4-bromoanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H24BrNO2

Molecular Weight

438.4 g/mol

IUPAC Name

3-(4-bromoanilino)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C24H24BrNO2/c1-3-17-4-6-19(7-5-17)24(27)16-23(18-8-14-22(28-2)15-9-18)26-21-12-10-20(25)11-13-21/h4-15,23,26H,3,16H2,1-2H3

InChI Key

DHGGERTVBWWLAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.